molecular formula C6H18NO4P B157427 Triethylamine phosphate CAS No. 10138-93-9

Triethylamine phosphate

Cat. No.: B157427
CAS No.: 10138-93-9
M. Wt: 199.19 g/mol
InChI Key: UNXNGGMLCSMSLH-UHFFFAOYSA-N
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Description

Triethylamine phosphate is a chemical compound with the molecular formula C6H18NO4P. It is commonly used in high-performance liquid chromatography (HPLC) as an ion-pairing reagent. This compound is known for its stability and solubility in water and ethanol, making it a versatile reagent in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylamine phosphate can be synthesized by reacting triethylamine with phosphoric acid. The reaction typically involves dissolving triethylamine in an aqueous solution of phosphoric acid, followed by evaporation or crystallization to obtain the product .

Industrial Production Methods: In industrial settings, this compound is often produced by mixing triethylamine and phosphoric acid in a controlled environment. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Triethylamine phosphate undergoes various chemical reactions, including esterification, hydrolysis, and oxidation .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Triethylamine phosphate acts as an ion-pairing reagent in HPLC by interacting with analytes to form ion pairs. This interaction enhances the retention and separation of analytes on the chromatographic column. The molecular targets include positively charged analytes, which form stable complexes with the negatively charged phosphate group .

Comparison with Similar Compounds

  • Triethylamine hydrochloride
  • Triethylammonium acetate
  • Triphenyl phosphite

Comparison:

This compound stands out due to its specific use in HPLC as an ion-pairing reagent, offering unique retention and separation capabilities for positively charged analytes .

Biological Activity

Triethylamine phosphate (TEAP) is a compound that has garnered attention in various fields of biological research due to its unique properties and applications. This article delves into the biological activity of TEAP, highlighting its mechanisms of action, applications in biological analysis, and relevant case studies.

This compound is a salt formed from triethylamine and phosphoric acid. It exhibits a range of chemical behaviors, including:

  • Esterification : TEAP can react with alcohols in the presence of a catalyst to form esters.
  • Hydrolysis : In aqueous environments, it hydrolyzes to yield phosphoric acid and triethylamine.
  • Oxidation : It can be oxidized to form higher oxidation state phosphates.

These reactions are significant as they facilitate the compound's role as an ion-pairing reagent in high-performance liquid chromatography (HPLC), enhancing the retention and separation of analytes by forming stable complexes with positively charged molecules.

Applications in Biological Research

TEAP is utilized across several biological applications:

  • Amino Acid and Peptide Analysis : It aids in the separation and identification of amino acids and peptides in biological samples, making it valuable for proteomics studies.
  • Drug Screening : TEAP is employed in toxicological studies to isolate pharmaceutical compounds, thus assisting in drug development processes.
  • Environmental Analysis : The compound enhances the detection of ionic pollutants in environmental samples, contributing to ecological assessments .

Case Studies

Several studies have demonstrated the effectiveness of TEAP in biological applications:

  • Separation Techniques : In a study involving HPLC, TEAP was used as an ion-pairing agent to improve the separation efficiency of neuropeptides. The results indicated a significant enhancement in peak resolution compared to traditional methods .
  • Toxicological Assessments : Research showed that TEAP could effectively separate toxic compounds from biological matrices, facilitating the identification of hazardous substances in environmental samples. This capability is crucial for regulatory compliance and public health safety .
  • Pharmaceutical Development : A study focused on synthesizing phosphate prodrugs highlighted TEAP's role in improving drug stability and bioavailability. The prodrugs exhibited enhanced activity against Trypanosoma brucei, indicating TEAP's potential utility in developing treatments for parasitic infections .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study FocusKey FindingsReference
HPLC Separation EfficiencyImproved resolution of neuropeptides using TEAP as an ion-pairing agent
Toxicity AnalysisEffective separation of toxic compounds from biological samples
Prodrug StabilityEnhanced stability and activity against T. brucei using phosphate prodrugs

Properties

CAS No.

10138-93-9

Molecular Formula

C6H18NO4P

Molecular Weight

199.19 g/mol

IUPAC Name

dihydrogen phosphate;triethylazanium

InChI

InChI=1S/C6H15N.H3O4P/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4)

InChI Key

UNXNGGMLCSMSLH-UHFFFAOYSA-N

SMILES

CCN(CC)CC.OP(=O)(O)O

Canonical SMILES

CC[NH+](CC)CC.OP(=O)(O)[O-]

Key on ui other cas no.

35365-94-7
10138-93-9

Related CAS

121-44-8 (Parent)

Synonyms

triethylamine
triethylamine acetate
triethylamine dinitrate
triethylamine hydrobromide
triethylamine hydrochloride
triethylamine maleate (1:1)
triethylamine phosphate
triethylamine phosphate (1:1)
triethylamine phosphonate (1:1)
triethylamine sulfate
triethylamine sulfate (2:1)
triethylamine sulfite (1:1)
triethylamine sulfite (2:1)
triethylammonium formate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Triethylamine phosphate
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